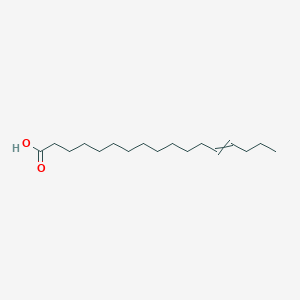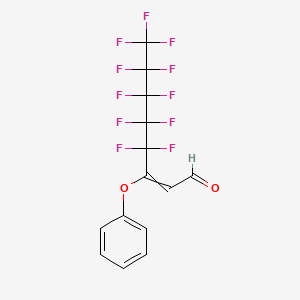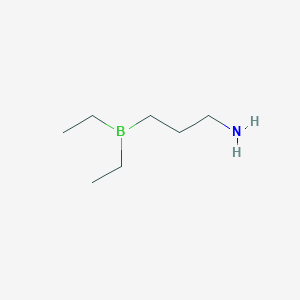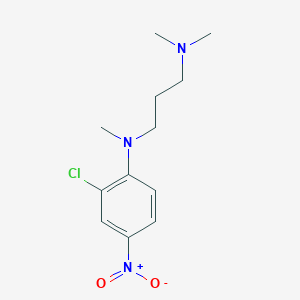
Heptadec-13-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadec-13-enoic acid is a monounsaturated fatty acid with the molecular formula C17H32O2. It is characterized by the presence of a double bond at the 13th carbon position from the carboxyl end. This compound is a minor constituent of ruminant fats and has been studied for its potential biological activities, including antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadec-13-enoic acid can be synthesized through various organic reactions. One common method involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air. The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as ruminant fats. The process includes saponification, followed by fractional distillation to isolate the desired fatty acid.
Análisis De Reacciones Químicas
Types of Reactions: Heptadec-13-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms adjacent to the double bond can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxyl group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Halogenated Compounds: From substitution reactions.
Aplicaciones Científicas De Investigación
Heptadec-13-enoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of heptadec-13-enoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It interacts with enzymes involved in fatty acid metabolism, such as desaturases and elongases, affecting the biosynthesis pathways of lipids . Additionally, its antitumor activity is thought to be related to its ability to inhibit cell growth and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Heptadec-13-enoic acid can be compared with other similar monounsaturated fatty acids, such as:
Heptadec-10-enoic acid: Another monounsaturated fatty acid with a double bond at the 10th carbon position.
Heptadec-11-enoic acid: A similar compound with a double bond at the 11th carbon position.
Octadec-9-enoic acid:
Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. Its potential antitumor properties and applications in lipid metabolism studies make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
142234-87-5 |
|---|---|
Fórmula molecular |
C17H32O2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
heptadec-13-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h4-5H,2-3,6-16H2,1H3,(H,18,19) |
Clave InChI |
UGYWQWBHSCTOQG-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(2-ethenylphenyl)methyl]piperazine](/img/structure/B12538675.png)

![Phosphonium, [5-[(4-methoxyphenyl)methoxy]pentyl]triphenyl-, bromide](/img/structure/B12538685.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![2,2'-{Thiene-2,5-diylbis[(4,1-phenylene)thiene-5,2-diyl-4,1-phenylene]}dithiophene](/img/structure/B12538716.png)
![N-[3-(Dimethylphosphoryl)propyl]-N'-phenylthiourea](/img/structure/B12538726.png)

![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)



![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
